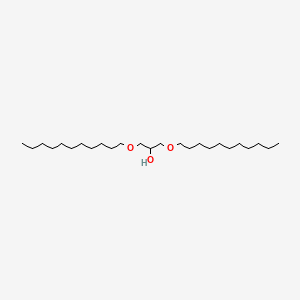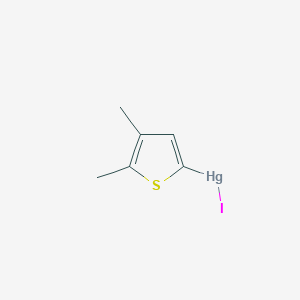
(4,5-Dimethylthiophen-2-yl)(iodo)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Dimethylthiophen-2-yl)(iodo)mercury is a chemical compound that belongs to the class of organomercury compounds It features a thiophene ring substituted with two methyl groups at positions 4 and 5, an iodine atom, and a mercury atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethylthiophen-2-yl)(iodo)mercury typically involves the reaction of 4,5-dimethylthiophene with mercuric iodide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
4,5-Dimethylthiophene+Mercuric Iodide→this compound
The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or chloroform are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organomercury compound synthesis can be applied. Industrial production would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring safety measures due to the toxicity of mercury compounds.
Analyse Chemischer Reaktionen
Types of Reactions
(4,5-Dimethylthiophen-2-yl)(iodo)mercury can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium thiolate or potassium cyanide can be used to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organomercury derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the mercury atom.
Wissenschaftliche Forschungsanwendungen
(4,5-Dimethylthiophen-2-yl)(iodo)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: The compound’s unique properties make it useful in material science, particularly in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of (4,5-Dimethylthiophen-2-yl)(iodo)mercury involves its interaction with various molecular targets. The mercury atom can form strong bonds with sulfur-containing biomolecules, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways. The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4,5-Dimethylthiophen-2-yl)mercury chloride
- (4,5-Dimethylthiophen-2-yl)mercury bromide
- (4,5-Dimethylthiophen-2-yl)mercury acetate
Uniqueness
(4,5-Dimethylthiophen-2-yl)(iodo)mercury is unique due to the presence of the iodine atom, which can be selectively substituted, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound in synthetic chemistry and material science.
Eigenschaften
CAS-Nummer |
143732-39-2 |
|---|---|
Molekularformel |
C6H7HgIS |
Molekulargewicht |
438.68 g/mol |
IUPAC-Name |
(4,5-dimethylthiophen-2-yl)-iodomercury |
InChI |
InChI=1S/C6H7S.Hg.HI/c1-5-3-4-7-6(5)2;;/h3H,1-2H3;;1H/q;+1;/p-1 |
InChI-Schlüssel |
CRIREZKTOOBYDN-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(SC(=C1)[Hg]I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


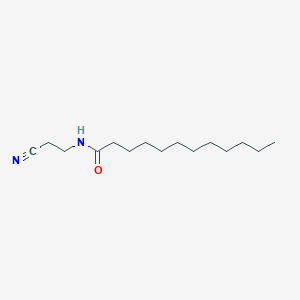
![1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-](/img/structure/B12562260.png)

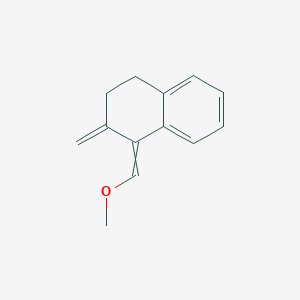
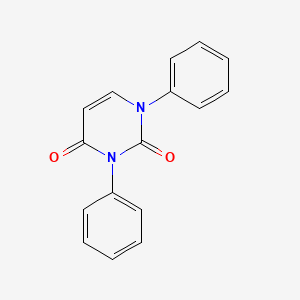
![1,1'-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene]](/img/structure/B12562279.png)

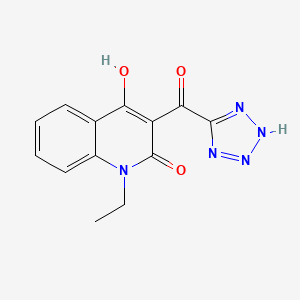
![2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile}](/img/structure/B12562299.png)
![[1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium](/img/structure/B12562303.png)



